molecular formula C28H22ClNO2S B2608070 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477869-19-5

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2608070
CAS No.: 477869-19-5
M. Wt: 472
InChI Key: HVZHMOPAZAZYJN-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a chlorophenyl sulfanyl group, a methoxyphenyl group, and a phenyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the indole derivative.

    Attachment of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.

    Final Aldehyde Formation: The aldehyde group is introduced via formylation, often using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfanyl and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfanyl]-1-phenyl-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
  • 4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Uniqueness

The presence of both the chlorophenyl sulfanyl and methoxyphenyl groups in 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde provides a unique combination of electronic and steric properties, which can influence its reactivity and interactions in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZHMOPAZAZYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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